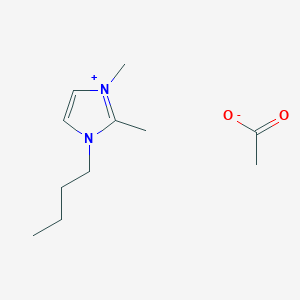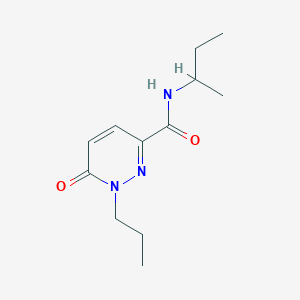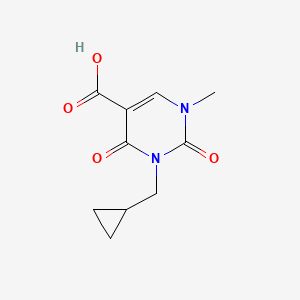
3-(3,5-Difluorophenyl)-2-propenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluorophenyl)-2-propenylzinc iodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 3-(3,5-difluorophenyl)-2-propenyl group and an iodide ion. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(3,5-difluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-(3,5-Difluorophenyl)-2-propenyl bromide+Zn→3-(3,5-Difluorophenyl)-2-propenylzinc bromide
The resulting organozinc bromide can then be treated with iodine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the inert atmosphere and precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-2-propenylzinc iodide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound a valuable reagent in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like THF or toluene. The reaction proceeds under mild conditions and is highly efficient for forming biaryl compounds.
Negishi Coupling: This reaction uses a nickel or palladium catalyst and is carried out in the presence of a suitable solvent, such as THF. The reaction is known for its high selectivity and efficiency in forming carbon-carbon bonds.
Kumada Coupling: This reaction involves the use of a nickel catalyst and a Grignard reagent. The reaction is typically carried out in an ether solvent and is known for its high yield and selectivity.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals,
Properties
Molecular Formula |
C9H7F2IZn |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1,3-difluoro-5-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H7F2.HI.Zn/c1-2-3-7-4-8(10)6-9(11)5-7;;/h4-6H,1,3H2;1H;/q-1;;+2/p-1 |
InChI Key |
LLYJTVVANYWBAD-UHFFFAOYSA-M |
Canonical SMILES |
C=[C-]CC1=CC(=CC(=C1)F)F.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


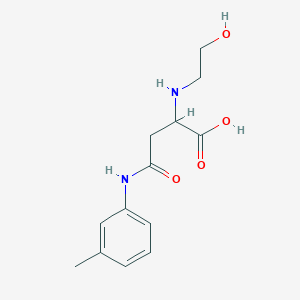
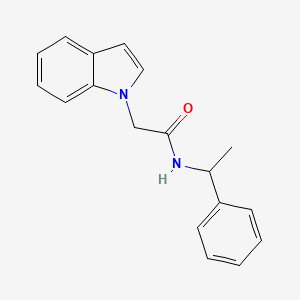
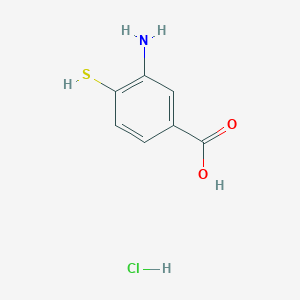
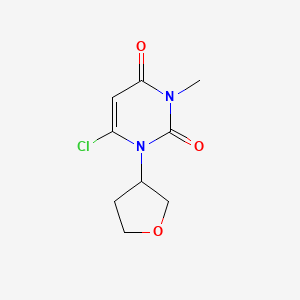
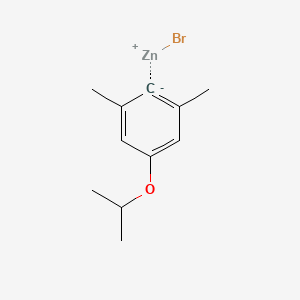
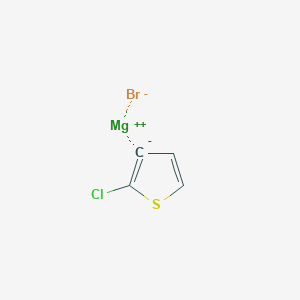
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
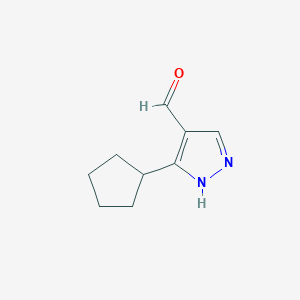

![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate](/img/structure/B14881886.png)

